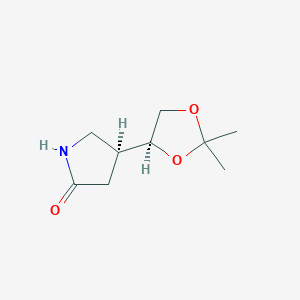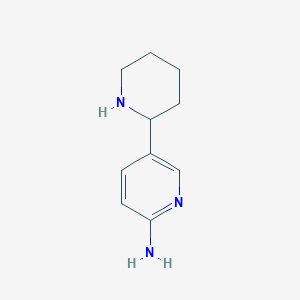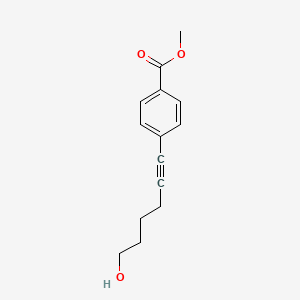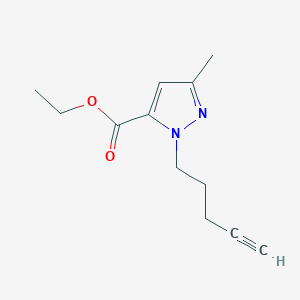
(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidin-2-one core structure, which is a five-membered lactam, and a 2,2-dimethyl-1,3-dioxolane moiety. The stereochemistry of the compound is defined by the (S)-configuration at both chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one can be achieved through various methods. One efficient route involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it can be carried out under mild conditions without the use of metals.
Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes that can be carried out under controlled conditions. The use of continuous flow reactors and microchannel reactors is common in industrial settings to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular targets may include enzymes involved in metabolic pathways, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-YL)pyrrolidin-2-one include other pyrrolidinones and dioxolane derivatives, such as:
- Pyrrolidin-2-one
- 2,2-Dimethyl-1,3-dioxolane
- N-substituted pyrrolidinones
Uniqueness
The uniqueness of this compound lies in its chiral centers and the combination of the pyrrolidinone and dioxolane moieties. This unique structure imparts specific chemical and biological properties that make it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(4S)-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO3/c1-9(2)12-5-7(13-9)6-3-8(11)10-4-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
Clave InChI |
TZBPZBWOSCIJOZ-NKWVEPMBSA-N |
SMILES isomérico |
CC1(OC[C@@H](O1)[C@H]2CC(=O)NC2)C |
SMILES canónico |
CC1(OCC(O1)C2CC(=O)NC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)

![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11817129.png)



